molecular formula C17H30BNO4 B596365 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate CAS No. 1251732-64-5

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate

Cat. No. B596365
CAS RN: 1251732-64-5
M. Wt: 323.24
InChI Key: BQDDQHLYCAQNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate” is a chemical compound. Its InChI code is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20) .


Synthesis Analysis

This compound has been synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Further details about the synthesis process are not available in the search results.


Physical And Chemical Properties Analysis

The compound has a melting point of 60-65°C, a predicted boiling point of 358.8±35.0 °C, and a density of 1.03. It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Synthetic Applications in Chemical Research

Synthetic chemicals, such as tert-Butyl compounds and their derivatives, play a crucial role in the development of new materials, pharmaceuticals, and industrial chemicals. Research in this area often focuses on improving synthetic routes, increasing yields, and reducing environmental impacts. For example, catalytic non-enzymatic kinetic resolution processes are significant for the synthesis of chiral compounds, indicating the importance of innovative synthetic methods in chemical research (Pellissier, 2011).

Environmental Studies and Bioactivities

The environmental impact of chemical compounds, including their fate, biodegradation, and potential for pollution, is a critical area of study. For instance, the widespread use of methyl tert-butyl ether (MTBE) as a gasoline additive has led to environmental concerns, prompting studies on its degradation, the effectiveness of remediation techniques, and its biological effects (Vakili et al., 2017). Such studies highlight the significance of understanding the environmental behavior of synthetic chemicals to develop more sustainable practices.

Mechanism of Action

Target of Action

It is noted that this compound is an important intermediate in many biologically active compounds such as crizotinib . Crizotinib is known to target and inhibit tyrosine kinases including ALK (Anaplastic Lymphoma Kinase), ROS1 (c-ros oncogene 1), and MET (Hepatocyte Growth Factor Receptor).

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction , a type of palladium-catalyzed cross-coupling reaction, used widely in organic synthesis. This reaction is used to form carbon-carbon bonds by coupling boronic acids with organic halides .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As an important intermediate of 1H-indazole derivatives, this compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type . This suggests potential future directions in the fields of medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .

properties

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDDQHLYCAQNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735308
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251732-64-5
Record name tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.